Etripamil is synthesized using a convergent synthesis approach. This method involves the preparation of two key intermediates that are subsequently coupled and subjected to reductive amination to yield the final product. Notably, this synthetic route avoids the use of toxic reagents such as potassium cyanide and dimethyl sulfate, enhancing safety and scalability for industrial production.
Etripamil has the molecular formula and a molecular weight of approximately 452.6 g/mol. The chemical structure features a complex arrangement that includes multiple functional groups characteristic of calcium channel blockers, allowing it to interact effectively with calcium channels in cardiac tissues .
Etripamil undergoes several types of chemical reactions:
The specific products formed depend on the reaction conditions and reagents employed .
Etripamil functions primarily as a calcium channel blocker that selectively inhibits L-type calcium channels located in the atrioventricular node of the heart. This inhibition leads to a decrease in calcium influx during depolarization, resulting in slowed conduction through the atrioventricular node and increased refractory period. The onset of action is rapid, with effects observable within minutes following administration .
These properties contribute to its effectiveness as a rapid treatment option for paroxysmal supraventricular tachycardia.
Etripamil has several scientific applications:
Etripamil represents a deliberate structural evolution from the prototypical phenylalkylamine calcium channel blocker verapamil, engineered specifically for rapid onset and short duration of action suitable for patient self-administration during paroxysmal supraventricular tachycardia (PSVT) episodes. Both compounds share the fundamental phenylalkylamine pharmacophore characterized by an aromatic ring connected to an amine moiety via an alkyl linker. This core structure facilitates interaction with the L-type calcium channel's phenylalkylamine binding site within the α1 subunit, inhibiting calcium influx into cardiac nodal tissue [4] [6] [8].
Critical modifications differentiate etripamil from verapamil. Etripamil incorporates a methoxyimino group (-ON=CH-) adjacent to the benzene ring, enhancing the molecule's conformational flexibility and influencing its binding kinetics. More significantly, etripamil features a strategically positioned ester group (-COOCH₃) attached to the aromatic system. This ester functionality is absent in verapamil and serves as the primary determinant of etripamil's rapid metabolic deactivation, a cornerstone of its pharmacokinetic profile [4] [6]. The tertiary amine nitrogen in etripamil is incorporated into a pyrrolidine ring, contributing to its distinct physicochemical properties compared to verapamil's dimethylamino group [8].
Table 1: Key Structural Differences Between Etripamil and Verapamil
Structural Feature | Verapamil | Etripamil | Functional Consequence |
---|---|---|---|
Core Pharmacophore | Phenylalkylamine | Phenylalkylamine | Calcium channel antagonism |
Key Aromatic Substituent | Methoxy group (-OCH₃) | Methoxyimino group (-ON=CH-) | Altered electronic distribution & binding affinity |
Hydrolytic Group | None | Methyl ester (-COOCH₃) | Rapid enzymatic hydrolysis by esterases |
Amino Group Configuration | Tertiary dimethylamine | Tertiary pyrrolidine | Modulated lipophilicity and receptor interaction kinetics |
Molecular Formula | C₂₇H₃₈N₂O₄ | C₂₇H₃₆N₂O₄ | Subtle differences in molecular weight and polarity [3] |
These structural refinements achieve a critical therapeutic objective: etripamil retains verapamil's potent calcium channel blocking efficacy within the atrioventricular node—slowing conduction and prolonging refractory periods to interrupt re-entrant circuits in PSVT—while gaining pharmacokinetic properties enabling transient, on-demand action unsuitable for chronic verapamil therapy [4] [5].
The methyl ester group in etripamil is not merely a passive appendage; it is the molecular linchpin enabling controlled, rapid metabolic inactivation. This ester moiety undergoes extensive and rapid hydrolysis by ubiquitous nonspecific plasma esterases, generating the primary metabolite MSP-2017-COOH (a carboxylic acid derivative) [3] [4]. This biotransformation is exceptionally efficient, resulting in a terminal half-life (t₁/₂) of approximately 12-21 minutes in conscious cynomolgus monkeys and consistent with human observations [1] [4]. Systemic exposure, measured as area under the curve (AUC₀→∞), demonstrates dose proportionality across intravenous doses (0.025–0.3 mg/kg), ranging from 179 to 2364 ng•min/mL, confirming predictable linear kinetics [1]. Peak plasma concentrations (Cmax) scale similarly from 13.2 ng/mL to 176 ng/mL [1].
Table 2: Key Pharmacokinetic Parameters of Intravenous Etripamil in Conscious Cynomolgus Monkeys
Dose (mg/kg) | Cmax (ng/mL) | AUC₀→∞ (ng•min/mL) | Half-life (min) | Clearance (mL/min/kg) |
---|---|---|---|---|
0.025 | 13.2 | 179 | 20.8 | 139.6 |
0.05 | 25.5 | 358 | 18.2 | 139.6 |
0.15 | 82.1 | 1201 | 14.5 | 124.9 |
0.3 | 176 | 2364 | 12.3 | 126.9 |
Data adapted from intravenous pharmacokinetic study [1]
The pharmacodynamic consequences of this rapid ester hydrolysis are profound. The carboxylic acid metabolite is pharmacologically inactive at L-type calcium channels, ensuring that calcium channel blockade rapidly diminishes following the peak plasma concentration. This translates into a short duration of electrophysiological effect. For instance, the peak PR interval prolongation (a surrogate marker of AV nodal conduction slowing) observed after etripamil administration in monkeys was 27.38% at the 0.3 mg/kg dose, but this effect subsided rapidly in parallel with declining parent drug concentrations [1]. Time to peak plasma concentration (Tmax) following intranasal administration in humans is approximately 8 minutes, aligning with the observed rapid onset of action [4] [6]. The strategic ester placement thus creates an inherently self-limiting pharmacological profile: potent calcium channel blockade manifesting within minutes of administration, followed by rapid deactivation mitigating risks of prolonged hypotension or bradycardia associated with longer-acting agents like verapamil. This pharmacokinetic-pharmacodynamic (PK-PD) profile is foundational to etripamil's suitability for unsupervised self-administration during PSVT episodes [4] [5].
The synthesis of etripamil leverages established organic chemistry techniques optimized for introducing the critical ester functionality and achieving the stereochemical configuration necessary for potent calcium channel blockade. While detailed proprietary synthetic routes are not fully disclosed in public literature, the core strategy involves convergent synthesis assembling key fragments centered around the esterified aromatic system and the chiral amine component [4] [5] [8].
A plausible multi-step synthesis involves:
The synthesis prioritizes control over stereochemistry – calcium channel blockade is often enantioselective – and high yield at the esterification step, as this group defines the compound's metabolic destiny. Scale-up considerations focus on reproducibility and minimizing impurities that could affect tolerability upon intranasal delivery. The synthesis contrasts sharply with that of verapamil, which lacks the hydrolytically labile ester and requires different strategies for introducing its distinct substituents (methoxy and nitrile groups) [5] [8]. The emphasis on incorporating a readily hydrolyzable ester directly into the core structure is a hallmark of designing short-acting analogues within this drug class. This deliberate synthetic choice facilitates the rapid generation of inactive metabolites via ubiquitous esterases, enabling the transient pharmacological effect profile essential for self-administered acute antiarrhythmic therapy [4] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2